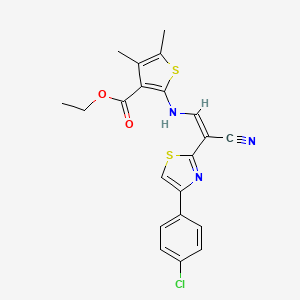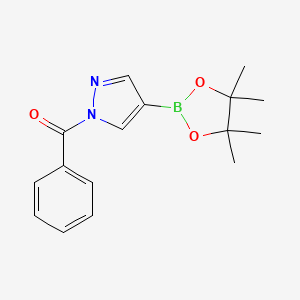
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is an organic compound with the molecular formula C8H13N It is characterized by a cyclopentene ring substituted with an allyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with allylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentene oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(Prop-2-en-1-yl)cyclopent-3-en-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
2-(Prop-2-en-1-yl)cyclopent-3-en-1-amine: A positional isomer with the allyl group attached to a different carbon atom.
1-(Prop-2-en-1-yl)cyclopent-3-en-1-ol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness: 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is unique due to its specific combination of an allyl group and an amine group on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-prop-2-enylcyclopent-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(9)6-3-4-7-8/h2-4H,1,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBBBRZUAANTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC=CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)
![3-[(4-chlorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)



![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide](/img/structure/B2834649.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)

![8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834658.png)

